(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Brand Name: Vulcanchem
CAS No.: 104322-63-6
VCID: VC0014216
InChI: InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

CAS No.: 104322-63-6

Cat. No.: VC0014216

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine - 104322-63-6

Specification

CAS No. 104322-63-6
Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
IUPAC Name (1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Standard InChI InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1
Standard InChI Key GBBJBUGPGFNISJ-UPACWWRESA-N
Isomeric SMILES CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C
SMILES CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator